Desertomycin A

Overview

Description

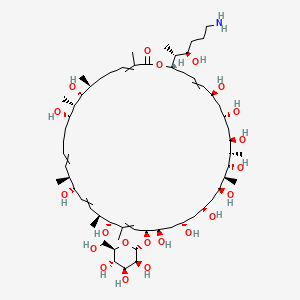

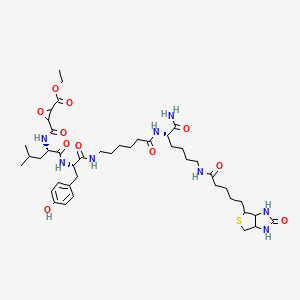

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .

Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .Scientific Research Applications

Antibiotic and Antitumor Properties : Desertomycin G, a variant of Desertomycin A, exhibits strong antibiotic activity against several clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis. This compound also shows promising effects on tumor cell lines, such as human breast adenocarcinoma and colon carcinoma (Braña et al., 2019).

Effect on Cell Permeability : Desertomycin can cause permeability changes in various types of eukaryotic cells, including fungal, animal, and plant cells. This suggests its potential impact on cell membranes (Betina et al., 1969).

Role in Biosynthesis of Amino Marginolactone Antibiotics : Desertomycin A is part of a group of compounds known as marginolactones, formed through specific biosynthetic pathways. This research provides insights into the natural synthesis and modification of such compounds (Hong et al., 2015).

Impact on Cell Wall Synthesis in Yeast : Desertomycin affects the wall synthesis in Saccharomyces uvarum, a type of yeast, by reducing the content of certain wall components. This indicates its potential for disrupting the structural integrity of fungal cells (Benallaoua et al., 1995).

Physical-Chemical Properties : Detailed analysis of Desertomycin's physical and chemical properties categorizes it within the macrocyclic lactone family. This classification is essential for understanding its molecular structure and potential applications (Dolak et al., 1983).

properties

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132472920 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)